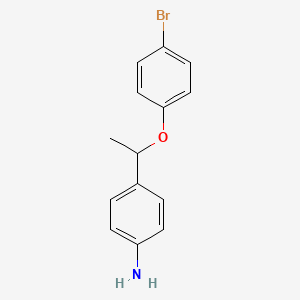

4-(1-(4-Bromophenoxy)ethyl)aniline

Description

4-(1-(4-Bromophenoxy)ethyl)aniline (CAS: 1304369-84-3) is an aromatic amine derivative with the molecular formula C₁₄H₁₄BrNO and a molecular weight of 292.17 g/mol . Its structure consists of an aniline group substituted with a 4-bromophenoxyethyl moiety, where the ethyl chain bridges the bromophenoxy and aniline groups. This compound is of significant interest in medicinal chemistry, particularly as a precursor for synthesizing ion channel inhibitors targeting neuromuscular disorders. Patents highlight its role in derivatives such as 5-[(1S)-1-(4-bromophenoxy)ethyl]-2H-tetrazole, which act as CLC-1 ion channel inhibitors .

The presence of the bromine atom enhances electrophilic reactivity, while the ethoxy linkage provides conformational flexibility, enabling interactions with biological targets.

Properties

Molecular Formula |

C14H14BrNO |

|---|---|

Molecular Weight |

292.17 g/mol |

IUPAC Name |

4-[1-(4-bromophenoxy)ethyl]aniline |

InChI |

InChI=1S/C14H14BrNO/c1-10(11-2-6-13(16)7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3 |

InChI Key |

FVWJEPUOIAHZFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-Bromophenoxy)ethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoanisole and 4-aminophenethyl alcohol.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.

Catalysts: A catalyst such as palladium on carbon (Pd/C) is often used to facilitate the reaction.

Procedure: The 4-bromoanisole is reacted with 4-aminophenethyl alcohol in the presence of the catalyst and solvent. The reaction mixture is heated to reflux for several hours.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-Bromophenoxy)ethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Compounds with substituted functional groups in place of the bromine atom.

Scientific Research Applications

4-(1-(4-Bromophenoxy)ethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-(4-Bromophenoxy)ethyl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Substituent Effects

- Bromophenoxy vs. Bromophenylsulfanyl: Replacing the oxygen atom in the phenoxy group with sulfur (e.g., 4-{[(4-bromophenyl)sulfanyl]methyl}aniline) increases molecular weight and alters electronic properties.

- Nitro vs. Bromo Groups : The nitro group in (E)-4-bromo-N-(4-nitrobenzylidene)aniline introduces strong electron-withdrawing effects, stabilizing the imine linkage and enabling coordination with metal ions in catalysis . In contrast, bromine’s moderate electronegativity balances reactivity and stability in the parent compound .

Key Research Findings

Electronic Effects: Bromine’s inductive effect in this compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogues .

Conformational Flexibility: The ethyl spacer in the parent compound allows optimal positioning for binding to ion channels, unlike rigid analogues like 4-(4-bromophenoxy)aniline .

Solubility Trends : Hydrochloride salts (e.g., 4-[1-(phenylsulfanyl)ethyl]aniline hydrochloride) exhibit improved aqueous solubility, critical for pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.